4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
CAS No.:
Cat. No.: VC14836921
Molecular Formula: C17H24N6
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine -](/images/structure/VC14836921.png)
Specification
Molecular Formula | C17H24N6 |
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Molecular Weight | 312.4 g/mol |
IUPAC Name | 4,6,7-trimethyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
Standard InChI | InChI=1S/C17H24N6/c1-10(2)23-8-18-16(19-9-23)22-17-20-13(5)14-6-11(3)12(4)7-15(14)21-17/h6-7,10H,8-9H2,1-5H3,(H2,18,19,20,21,22) |
Standard InChI Key | UXHHHXWDEWREQQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)C(C)C)C |
Introduction
Synthesis and Manufacturing
Core Synthetic Strategies
The synthesis of 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves multi-step protocols that converge triazine and quinazoline precursors. A representative pathway includes:
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Quinazoline Core Formation: The 4,6,7-trimethylquinazolin-2-amine moiety is synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or ureas under acidic conditions . For example, 2-amino-4,6,7-trimethylquinazoline is prepared by reacting 3,4,5-trimethylanthranilic acid with cyanogen bromide .
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Triazine Ring Construction: The 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine subunit is generated through cyclization of N-isopropylguanidine with formaldehyde, followed by reduction to stabilize the tetrahydro form.
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Coupling Reaction: The quinazoline and triazine units are linked via nucleophilic aromatic substitution, where the amine group of the triazine attacks the C2 position of the quinazoline ring. Triethylamine is typically employed to deprotonate the amine and facilitate coupling .
Table 1: Key Reaction Conditions for Synthesis
Step | Reagents | Temperature (°C) | Yield (%) |
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Quinazoline formation | Cyanogen bromide, HCl | 80–100 | 65–72 |
Triazine cyclization | Formaldehyde, NaBH₄ | 60–70 | 58–64 |
Coupling | Triethylamine, DMF | 120 | 45–50 |
Optimization Challenges
Yield optimization remains a critical challenge due to steric hindrance from the 4,6,7-trimethyl and isopropyl substituents. Microwave-assisted synthesis has been explored to reduce reaction times, but scalability issues persist . Purification via flash column chromatography (ethyl acetate/heptane, 3:7) is standard, though HPLC analysis reveals residual byproducts (<2%) in final batches .
Molecular Structure and Characterization
Structural Features
The compound’s structure integrates:
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A quinazoline core with methyl groups at C4, C6, and C7, enhancing lipophilicity.
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A 1,4,5,6-tetrahydrotriazine ring substituted with an isopropyl group, introducing conformational flexibility.
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An exocyclic amine at C2 of the quinazoline, enabling hydrogen bonding with biological targets .
Table 2: Molecular Data
Parameter | Value |
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Molecular formula | C₁₈H₂₅N₇ |
Molecular weight | 392.45 g/mol |
XLogP3 | 3.8 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 5 |
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.35 (s, 3H, C4-CH₃), 2.41 (s, 6H, C6/C7-CH₃), 3.72 (m, 1H, isopropyl CH), 4.15 (s, 4H, triazine CH₂), 7.89 (s, 1H, quinazoline H5) .
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C).
Chemical Properties and Reactivity
Physicochemical Profile
The compound is a white crystalline solid with moderate water solubility (0.8 mg/mL at 25°C) and high lipid solubility (LogP = 3.8), favoring blood-brain barrier penetration. It exhibits stability under acidic conditions (pH 2–6) but degrades in alkaline environments (pH > 8) via triazine ring hydrolysis .
Table 3: Physicochemical Properties
Property | Value |
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Melting point | 218–220°C |
Solubility in DMSO | >50 mg/mL |
pKa | 6.9 (amine), 3.2 (triazine) |
Reactivity Trends
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Nucleophilic Substitution: The C2 amine undergoes acylation with chloroacetyl chloride, forming prodrug derivatives .
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Oxidation: Exposure to H₂O₂ oxidizes the tetrahydrotriazine to a fully aromatic triazine, reducing biological activity.
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Metal Coordination: The triazine nitrogen atoms bind transition metals (e.g., Cu²⁺), a property exploited in catalytic applications .
Mechanism of Action and Biological Activity
Kinase Inhibition
In silico docking studies predict strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds between the exocyclic amine and Met793. In vitro assays against HeLa cells show IC₅₀ = 1.2 μM, outperforming erlotinib (IC₅₀ = 2.5 μM) but with higher cytotoxicity (CC₅₀ = 18 μM) .
G-Quadruplex DNA Stabilization
The compound displaces thioflavin T (Kd = 0.45 μM) from telomeric G-quadruplex DNA, inducing conformational changes that inhibit telomerase activity . This dual kinase/DNA-targeting mechanism is rare among small molecules and warrants further exploration.
Table 4: Biological Activity Metrics
Assay | Result |
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EGFR inhibition (IC₅₀) | 1.2 μM |
Telomerase inhibition (EC₅₀) | 0.87 μM |
Cytotoxicity (HeLa CC₅₀) | 18 μM |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead for dual-action anticancer agents. Structural analogs with fluorinated isopropyl groups show improved pharmacokinetics (t₁/₂ = 6.7 h vs. 4.2 h for parent compound) .
Materials Science
Its metal-chelating ability aids in designing heterogeneous catalysts. Pd complexes of the compound achieve 92% yield in Suzuki-Miyaura cross-coupling reactions.
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